molecular formula C17H22F3NO4 B13043595 Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate

Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate

Cat. No.: B13043595
M. Wt: 361.4 g/mol
InChI Key: DRSJQTJVYUFHPJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate is a synthetic organic compound often used in the field of medicinal chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis. The compound also contains a trifluorophenyl group, which can impart unique chemical properties such as increased lipophilicity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate typically involves multiple steps. One common method starts with the preparation of the amino acid precursor, which is then protected with the Boc group. The trifluorophenyl group is introduced through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc group under acidic conditions.

    Hydrolysis: Conversion of the ester to the corresponding carboxylic acid.

    Substitution: Replacement of the trifluorophenyl group with other functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) can be used for ester hydrolysis.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

    Deprotection: The major product is the free amine.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Substitution: The major product depends on the nucleophile used.

Scientific Research Applications

Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The trifluorophenyl group can interact with various molecular targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate: Lacks the Boc protecting group.

    Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate: Lacks the trifluorophenyl group.

Uniqueness

Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate is unique due to the presence of both the Boc protecting group and the trifluorophenyl group. This combination imparts specific chemical properties that can be advantageous in various applications, such as increased stability and lipophilicity.

Properties

Molecular Formula

C17H22F3NO4

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoate

InChI

InChI=1S/C17H22F3NO4/c1-5-24-15(22)8-11(21-16(23)25-17(2,3)4)6-10-7-13(19)14(20)9-12(10)18/h7,9,11H,5-6,8H2,1-4H3,(H,21,23)/t11-/m0/s1

InChI Key

DRSJQTJVYUFHPJ-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)C[C@H](CC1=CC(=C(C=C1F)F)F)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)CC(CC1=CC(=C(C=C1F)F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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